molecular formula C5H6LiN3O2 B2923373 Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate CAS No. 2102410-44-4

Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate

Cat. No. B2923373
CAS RN: 2102410-44-4
M. Wt: 147.06
InChI Key: UOOZNHMUMSNJDO-UHFFFAOYSA-M
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Description

Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is a compound with the molecular formula C5H6LiN3O2 . It is an organic compound that contains an imidazole ring, which is a five-membered ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The reaction conditions are mild enough for the inclusion of a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is based on the imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component of functional molecules used in a variety of applications .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Structural Characterization and Photoluminescence

Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate contributes to the synthesis and structural characterization of novel lithium–organic frameworks. These frameworks exhibit guest-dependent photoluminescence, making them potentially useful in the development of luminescent materials and sensors. A unique undecanuclear Li carboxylate complex demonstrates pronounced guest-dependent photoluminescence behavior, indicating its application in optical and electronic devices (S. B. Aliev et al., 2014).

Antituberculosis Activity

In the realm of medicinal chemistry, derivatives of 5-amino-1-methyl-1H-imidazole-4-carboxylate have been synthesized and evaluated for their antituberculosis activity. Some compounds demonstrate moderate to good activity against Mycobacterium tuberculosis, highlighting the potential of lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate derivatives in the development of new antituberculosis agents (Bhagwat Jadhav et al., 2016).

Asymmetric Synthesis of Amino Acids

This compound also finds application in the synthesis of alpha-amino acids. Using chiral iminic reagents derived from 1,5-dimethyl-4-phenylimidazolidin-2-one, which is related to the lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate structure, researchers have developed methodologies for the practical asymmetric synthesis of alpha-amino acids, showcasing the utility of such compounds in synthetic organic chemistry (G. Guillena & C. Nájera, 2000).

Lithium Battery Electrolytes

Another significant application is in the development of electrolytes for lithium batteries. Ionic liquids containing imidazole derivatives, including those structurally similar to lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate, have been investigated for their suitability as electrolyte components. These studies explore the thermal stability, viscosity, conductivity, and electrochemical properties of such ionic liquids, aiming to enhance the performance and safety of lithium batteries (Valentina Borgel et al., 2009).

Liquid Crystal Formation

Carboxylic acid functionalized imidazolium salts, related to lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate, have been shown to form liquid crystals that include lithium ions at or near room temperature. These materials exhibit increased lithium ion conductivities at elevated temperatures, suggesting their potential in the development of new materials for electronic displays and other applications requiring liquid crystal properties (Joseph C. Y. Lin et al., 2011).

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles, given their wide range of applications .

Mechanism of Action

Target of Action

Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is a compound that has been identified as a potential inhibitor for certain types of cancer . The primary targets of this compound are likely to be specific proteins or enzymes involved in cell signaling pathways that regulate cell growth and proliferation.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity. This interaction can lead to changes in the cell signaling pathways, potentially inhibiting the growth and spread of cancer cells

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways involved in cell growth and proliferation. By interacting with its targets, the compound could disrupt these pathways, leading to a decrease in the growth and spread of cancer cells

Result of Action

The molecular and cellular effects of the compound’s action are likely to include a reduction in the growth and spread of cancer cells . This could result from the compound’s interactions with its targets and its effects on cell signaling pathways.

properties

IUPAC Name

lithium;5-amino-1-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Li/c1-8-2-7-3(4(8)6)5(9)10;/h2H,6H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOZNHMUMSNJDO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C=NC(=C1N)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate

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